3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-12(2)15(23)21-9-7-18(8-10-21)16(24)22(17(25)20-18)11-13-3-5-14(19)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNZACMCPBZNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural variations and properties of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives:
Key Observations :
- Isobutyryl at position 8 introduces steric bulk, which could modulate receptor binding compared to smaller substituents like ethyl or methyl .
Pharmacological Comparisons
- Antiplatelet Activity: Compound 13 (8-phenyl derivative) exhibited potent inhibition of collagen-induced platelet aggregation (IC₅₀ = 27.3 μM), surpassing the reference drug sarpogrelate (IC₅₀ = 66.8 μM) . While the target compound lacks reported antiplatelet data, its fluorobenzyl group may enhance affinity for serotonin receptors (e.g., 5-HT2A) compared to non-fluorinated analogs.
- Anticancer Potential: TRI-BE (8-benzyl analog) inhibited migration and invasion in prostate cancer cells, suggesting that spirohydantoin derivatives with aromatic substituents may disrupt oncogenic signaling pathways . The target compound’s fluorobenzyl group could offer similar or improved activity due to enhanced electronic effects.
- Antimalarial Applications : The 3-ethyl-1-isopentyl derivative demonstrated antimalarial activity, though its mechanism remains unclear . The target compound’s isobutyryl group may confer stability against metabolic degradation, a critical factor in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
